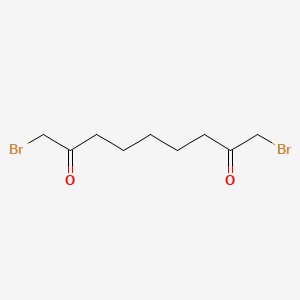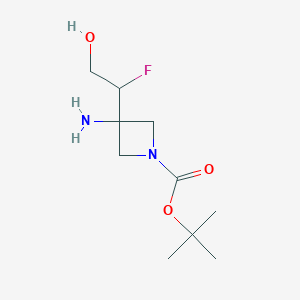
7-((tert-Butyldimethylsilyl)oxy)heptanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((tert-Butyldimethylsilyl)oxy)heptanal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
7-((tert-Butyldimethylsilyl)oxy)heptanal can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tetrabutylammonium fluoride (TBAF), acidic conditions (e.g., hydrochloric acid)
Major Products Formed
Oxidation: 7-((tert-Butyldimethylsilyl)oxy)heptanoic acid
Reduction: 7-((tert-Butyldimethylsilyl)oxy)heptanol
Substitution: Heptanal and tert-butyldimethylsilanol
Aplicaciones Científicas De Investigación
7-((tert-Butyldimethylsilyl)oxy)heptanal is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 7-((tert-Butyldimethylsilyl)oxy)heptanal primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site . The compound can be selectively deprotected under specific conditions, allowing for controlled manipulation of functional groups in complex synthetic pathways .
Comparación Con Compuestos Similares
Similar Compounds
7-((tert-Butyldiphenylsilyl)oxy)heptanal: Similar protecting group but with diphenyl groups instead of dimethyl groups.
7-((Trimethylsilyl)oxy)heptanal: Uses a smaller trimethylsilyl group for protection.
7-((Triisopropylsilyl)oxy)heptanal: Uses a bulkier triisopropylsilyl group for protection.
Uniqueness
7-((tert-Butyldimethylsilyl)oxy)heptanal is unique due to the balance it offers between steric protection and ease of deprotection. The tert-butyldimethylsilyl group is bulky enough to provide effective protection but can be removed under relatively mild conditions compared to other silyl protecting groups .
Propiedades
Fórmula molecular |
C13H28O2Si |
|---|---|
Peso molecular |
244.44 g/mol |
Nombre IUPAC |
7-[tert-butyl(dimethyl)silyl]oxyheptanal |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-12-10-8-6-7-9-11-14/h11H,6-10,12H2,1-5H3 |
Clave InChI |
VVYMNRDPQIEHLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B15203255.png)
![4,4'-Dibutyl-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B15203263.png)
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide](/img/structure/B15203264.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B15203270.png)
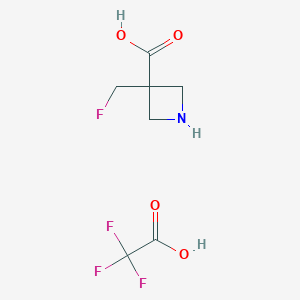
![4'-(4-Morpholinyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15203280.png)
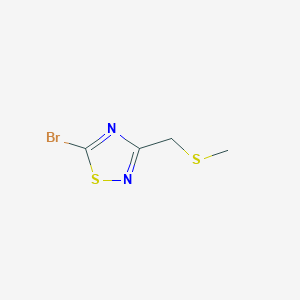

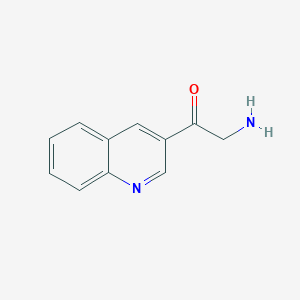
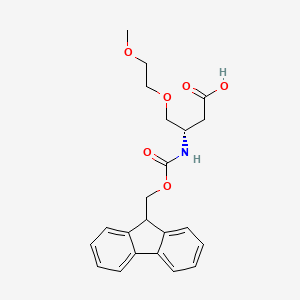
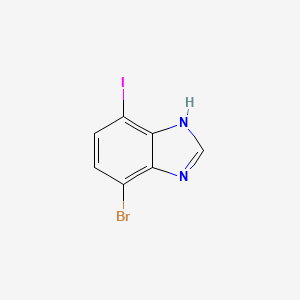
![7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15203328.png)
